molecular formula C16H16N2 B1658532 3-ethyl-3-phenyl-3H-indol-2-amine CAS No. 61352-07-6

3-ethyl-3-phenyl-3H-indol-2-amine

Cat. No.: B1658532
CAS No.: 61352-07-6
M. Wt: 236.31 g/mol
InChI Key: GXFMRQNBMIFYHA-UHFFFAOYSA-N
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Description

3-ethyl-3-phenyl-3H-indol-2-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The ethyl and phenyl groups can be introduced through subsequent alkylation and arylation reactions.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper are used in cross-coupling reactions to introduce various substituents onto the indole ring . Optimized reaction conditions, including temperature, pressure, and solvent choice, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-ethyl-3-phenyl-3H-indol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

3-ethyl-3-phenyl-3H-indol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-3-phenyl-3H-indol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt viral replication by targeting viral proteins .

Comparison with Similar Compounds

Uniqueness: 3-ethyl-3-phenyl-3H-indol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61352-07-6

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

3-ethyl-3-phenylindol-2-amine

InChI

InChI=1S/C16H16N2/c1-2-16(12-8-4-3-5-9-12)13-10-6-7-11-14(13)18-15(16)17/h3-11H,2H2,1H3,(H2,17,18)

InChI Key

GXFMRQNBMIFYHA-UHFFFAOYSA-N

SMILES

CCC1(C2=CC=CC=C2N=C1N)C3=CC=CC=C3

Canonical SMILES

CCC1(C2=CC=CC=C2N=C1N)C3=CC=CC=C3

Origin of Product

United States

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